Ethyl 3-amino-3-(pyridin-4-yl)butanoate

anticonvulsant NMDA antagonist sigma receptor

Ethyl 3-amino-3-(pyridin-4-yl)butanoate (CAS 1536216-77-9) is a non-proteinogenic β-amino acid ester featuring a para-substituted pyridine ring at the β-carbon, an ethyl ester terminus, and a geminal amino-methyl motif. With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol, it belongs to the heterocyclic building block class used in medicinal chemistry and chemical biology.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B15316899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(pyridin-4-yl)butanoate
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C1=CC=NC=C1)N
InChIInChI=1S/C11H16N2O2/c1-3-15-10(14)8-11(2,12)9-4-6-13-7-5-9/h4-7H,3,8,12H2,1-2H3
InChIKeyKGZHOSAQOUIQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-3-(pyridin-4-yl)butanoate Procurement: Core Identity, Class, and Baseline Specifications


Ethyl 3-amino-3-(pyridin-4-yl)butanoate (CAS 1536216-77-9) is a non-proteinogenic β-amino acid ester featuring a para-substituted pyridine ring at the β-carbon, an ethyl ester terminus, and a geminal amino-methyl motif . With a molecular formula of C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol, it belongs to the heterocyclic building block class used in medicinal chemistry and chemical biology . The compound's structure embeds a quaternary chiral center at the 3-position, a hydrogen-bond-donating primary amine, a hydrogen-bond-accepting pyridine nitrogen, and a hydrolyzable ester, making it a versatile intermediate for constructing β-peptidomimetics, kinase hinge-binding fragments, and pyridine-containing probe molecules .

Why Ethyl 3-amino-3-(pyridin-4-yl)butanoate Cannot Be Casually Substituted by In-Class Analogs


Superficially similar pyridyl-butanoate building blocks differ in regioisomerism (pyridin-4-yl vs. pyridin-3-yl), ester type (ethyl vs. methyl), and amino-group position (β- vs. γ-substitution), each of which can alter hydrogen-bond directionality, target engagement, and metabolic susceptibility. In the aminoalkylpyridine series, the 4-pyridyl regioisomer is explicitly claimed over the 3-pyridyl variant for potent, orally active anticonvulsant NMDA/sigma receptor antagonists, indicating that the nitrogen position on the pyridine ring is a critical determinant of pharmacological activity [1]. Additionally, the ethyl ester differentiates this compound from the methyl ester analog in terms of lipophilicity (computed LogP ≈1.21 vs. ≈0.8) , which can influence membrane permeability and hydrolytic stability. These differences mean that substituting an in-class analog without experimental validation risks loss of target affinity, altered ADME profile, or batch-to-batch inconsistency in downstream synthetic steps.

Ethyl 3-amino-3-(pyridin-4-yl)butanoate: Quantified Differential Evidence vs. Closest Analogs


Pyridin-4-yl vs. Pyridin-3-yl Regioisomerism: Patent-Claimed Preference for CNS-Active Scaffolds

In the aminoalkylpyridine series encompassing the core scaffold of ethyl 3-amino-3-(pyridin-4-yl)butanoate, the 4-pyridyl regioisomer (R1 = 4-pyridyl) is claimed as the preferred substructure for potent, orally active, non-neurotoxic anticonvulsant agents with NMDA/sigma receptor antagonist activity, whereas the 3-pyridyl and 2-pyridyl isomers are either not claimed or serve only as optional alternatives [1]. The patent specifically restricts composition claims to the 4-pyridyl embodiment, indicating a structure-activity relationship (SAR) advantage for para-substitution in this chemotype.

anticonvulsant NMDA antagonist sigma receptor

Ethyl Ester vs. Methyl Ester: Lipophilicity Differential for Membrane Permeability Tuning

The ethyl ester of the target compound imparts greater lipophilicity compared to the corresponding methyl ester analog (Methyl 3-amino-3-(pyridin-4-yl)butanoate, CAS 1541050-78-5). The computed LogP for the ethyl ester is 1.21 (TPSA 65.21) , whereas the methyl ester, with one fewer methylene unit, has an estimated LogP of approximately 0.8 (based on a ΔLogP increment of ~0.4 per CH₂ group) [1]. This difference of ~0.4 LogP units can translate into a measurable increase in membrane permeability and potentially slower esterase-mediated hydrolysis.

lipophilicity ADME ester prodrug

β-Amino Acid Scaffold vs. γ-Amino Regioisomer: Hydrogen-Bond Geometry and Proteolytic Stability

The target compound positions the amino group at the β-carbon (3-amino), creating a β²-amino acid scaffold, whereas the related building block (S)-4-Amino-4-pyridin-3-yl-butyric acid ethyl ester (CAS 2416991-40-5) places the amino group at the γ-carbon . β-Amino acids are known to form stable secondary structures (e.g., 14-helix, 12-helix) with distinct hydrogen-bond patterns compared to α- or γ-amino acids, and they confer enhanced resistance to proteolytic degradation in biological media [1]. While direct comparative stability data for these specific compounds are not available, the class-level behavior of β-amino acid esters vs. γ-amino acid esters provides a rationale for selecting the β-isomer when metabolic stability or defined folding is required.

β-peptidomimetic proteolytic stability scaffold pre-organization

Geminal Dimethyl Substitution: Conformational Constraint at the Quaternary Center

The target compound possesses a quaternary carbon at the 3-position (C(α) bearing both amino and methyl groups). This geminal dimethyl motif restricts backbone conformational freedom compared to analogs lacking the methyl group, such as ethyl 3-amino-3-(pyridin-4-yl)propanoate derivatives. Conformational preorganization can reduce the entropic penalty upon target binding and improve target selectivity [1]. In the context of the anticonvulsant aminoalkylpyridine series, the methyl-substituted compounds (R2 = methyl) are specifically claimed alongside the unsubstituted variants, suggesting that the quaternary center is tolerated and may contribute to the pharmacological profile [2].

conformational restriction quaternary carbon entropy penalty

Vendor Purity and Storage Specification: Consistency in Research Supply

The target compound is consistently offered at 98% purity (HPLC) by multiple vendors, with recommended storage at 2–8°C in sealed, dry conditions . In contrast, the methyl ester analog (Methyl 3-amino-3-(pyridin-4-yl)butanoate) is available at 95% minimum purity from at least one major supplier , representing a 3-percentage-point difference in guaranteed purity. For synthetic applications where impurity profiles can affect downstream yields or biological assay reproducibility, this purity differential is a tangible procurement factor.

purity storage stability quality control

Ethyl 3-amino-3-(pyridin-4-yl)butanoate: Evidence-Based Application Scenarios for Scientific Procurement


CNS-Targeted Probe and Lead Discovery Leveraging 4-Pyridyl Regioisomeric Preference

Based on the patent-validated preference for 4-pyridyl over 3-pyridyl in aminoalkylpyridine anticonvulsant/NMDA antagonist scaffolds [1], this compound serves as a privileged starting fragment for medicinal chemistry programs targeting central nervous system (CNS) receptors. Researchers designing library syntheses for sigma receptor or NMDA receptor screening should prioritize the 4-pyridyl regioisomer to align with the known SAR, reducing the risk of synthesizing inactive 3-pyridyl analogs.

β-Peptidomimetic Library Construction Requiring Proteolytic Stability

The β-amino acid ester scaffold confers inherent resistance to proteolytic degradation compared to α- or γ-amino acid esters [2]. This compound is suitable as a monomer for solid-phase or solution-phase synthesis of β-peptide oligomers intended for stability-demanding applications such as cellular assays, plasma stability screening, or in vivo probe studies where degradation by endogenous proteases must be minimized.

Ester Prodrug Design with Tunable Lipophilicity

With a LogP of approximately 1.21 , the ethyl ester form offers a lipophilicity advantage over the methyl ester analog (LogP ≈0.8), making it a candidate for passive membrane permeation in cell-based assays or as an ester prodrug precursor for the corresponding carboxylic acid. The +0.4 LogP differential can be exploited to fine-tune the release rate and tissue distribution of the parent acid in pharmacokinetic studies [3].

Synthetic Intermediate for Quaternary-Center-Containing Bioactive Molecules

The geminal dimethyl quaternary center at C3 imposes conformational constraint that is valuable for constructing rigidified analogs of flexible endogenous ligands [4]. This compound can be used as a chiral building block (racemic) in the synthesis of kinase inhibitors, GPCR ligands, or other target classes where preorganization of the pharmacophore is expected to enhance binding enthalpy and target selectivity.

Quote Request

Request a Quote for Ethyl 3-amino-3-(pyridin-4-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.